Ethyl 6-fluoroindoline-4-carboxylate
Description
Ethyl 6-fluoroindoline-4-carboxylate is a fluorinated indoline derivative featuring a partially saturated bicyclic structure (2,3-dihydro-1H-indole) with a fluorine substituent at the 6-position and an ethyl ester group at the 4-position. The fluorine atom enhances electronegativity, improving resistance to oxidative metabolism, while the ester group contributes to solubility and bioavailability .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h5-6,13H,2-4H2,1H3 |
InChI Key |
SVNQJKAMSPEROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCNC2=CC(=C1)F |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 6-fluoroindoline-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the biological activity of indole derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-fluoroindoline-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Ethyl 6-fluoroindoline-4-carboxylate and related compounds:
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